Adianthifolioside B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

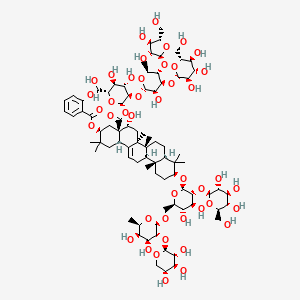

Adianthifolioside B is a natural product found in Albizia adianthifolia with data available.

科学研究应用

Antimicrobial Activity

Adianthifolioside B exhibits significant antimicrobial properties, particularly against multidrug-resistant Gram-negative bacteria. Studies have demonstrated that it acts synergistically with conventional antibiotics such as erythromycin, gentamicin, streptomycin, and tetracycline. This synergy enhances the efficacy of these antibiotics against resistant strains, making this compound a promising candidate for developing new antimicrobial agents .

Table 1: Synergistic Effects of this compound with Antibiotics

| Antibiotic | Synergistic Effect with this compound |

|---|---|

| Erythromycin | Yes |

| Gentamicin | Yes |

| Streptomycin | Yes |

| Tetracycline | Yes |

Cytotoxic Effects on Cancer Cells

Research indicates that this compound possesses cytotoxic effects on various cancer cell lines, including human leukemia T-cells (Jurkat cells). It induces apoptosis through mechanisms involving mitochondrial membrane disruption and DNA fragmentation. The compound's ability to trigger early apoptotic events suggests its potential as a therapeutic agent in cancer treatment .

Case Study: Induction of Apoptosis in Jurkat Cells

- Objective : To evaluate the cytotoxic effects of this compound on Jurkat cells.

- Methodology : Flow cytometry analysis was used to assess apoptosis.

- Findings : At concentrations as low as 1 µM, this compound induced significant apoptotic changes without causing hemolysis in red blood cells .

Anti-inflammatory Properties

This compound has been shown to exhibit anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions. The compound's mechanisms include the inhibition of pro-inflammatory cytokines and modulation of immune responses, suggesting its potential application in managing diseases characterized by chronic inflammation .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. Its ability to inhibit acetylcholinesterase indicates potential use in treating neurodegenerative diseases such as Alzheimer's disease. Further research is needed to explore its efficacy and safety in clinical settings .

Traditional and Ethnomedicinal Uses

In traditional medicine, Albizia adianthifolia has been used for various ailments, including gastrointestinal issues, respiratory problems, and skin diseases. The presence of this compound contributes to these therapeutic claims, providing a scientific basis for its historical usage in herbal medicine .

化学反应分析

Alkaline Hydrolysis Reaction

Under mild alkaline conditions, Adianthifolioside B undergoes hydrolysis, cleaving ester bonds to yield prosapogenins.

Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | 0.5 M NaOH/MeOH |

| Temperature | 25°C |

| Time | 2 hours |

| Products | Prosapogenins 3 and 4 |

Mechanistic Insights

-

The salicyloyl ester at C-21 is hydrolyzed via nucleophilic attack by hydroxide ions, releasing 2-hydroxybenzoic acid.

-

The glycosidic bonds remain intact under these conditions, preserving the carbohydrate moieties .

Synergistic Interactions with Antibiotics

This compound enhances antibiotic efficacy against multidrug-resistant (MDR) bacteria through non-covalent interactions:

Key Findings

| Antibiotic | Synergistic Effect (%) | Bacterial Strain |

|---|---|---|

| Erythromycin | 100 | K. pneumoniae KP55 |

| Streptomycin | 100 | E. coli AG102 |

| Gentamicin | 100 | E. aerogenes EA27 |

-

Mechanism : Disruption of bacterial membranes and biofilm inhibition .

-

Dosage : Effective at sub-inhibitory concentrations (MIC/2 and MIC/4) .

Hemolytic Activity

This compound exhibits low hemolysis, making it a safer candidate for therapeutic applications:

| Concentration (µM) | Hemolysis (%) |

|---|---|

| 10 | 2.1 ± 0.3 |

| 50 | 5.4 ± 0.7 |

| 100 | 8.9 ± 1.2 |

Spectroscopic Characterization

Reaction products were validated using:

-

NMR : ¹H (600 MHz) and ¹³C (150 MHz) spectra confirmed structural changes post-hydrolysis .

-

Mass Spectrometry : HRESIMS ([M + Na]⁺ = 1714.7490) established molecular formulae .

Stability and Reactivity

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and H₂O .

-

Photochemical Sensitivity : UV exposure triggers isomerization of the oleanene core .

Potential Synthetic Modifications

属性

分子式 |

C83H128O43 |

|---|---|

分子量 |

1813.9 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-3-(2-hydroxybenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C83H128O43/c1-29-46(91)55(100)65(123-69-58(103)47(92)35(89)27-110-69)74(112-29)111-28-40-52(97)57(102)66(124-72-61(106)54(99)49(94)37(24-85)115-72)75(118-40)120-44-17-18-80(7)41(79(44,5)6)16-19-81(8)42(80)15-14-32-33-20-78(3,4)45(119-68(108)31-12-10-11-13-34(31)88)22-83(33,43(90)21-82(32,81)9)77(109)126-76-67(56(101)50(95)38(25-86)117-76)125-73-62(107)64(122-71-60(105)53(98)48(93)36(23-84)114-71)63(30(2)113-73)121-70-59(104)51(96)39(26-87)116-70/h10-14,29-30,33,35-67,69-76,84-107H,15-28H2,1-9H3/t29-,30+,33+,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,45+,46+,47+,48-,49-,50-,51+,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63+,64+,65-,66-,67-,69+,70+,71+,72+,73+,74-,75+,76+,80+,81-,82-,83-/m1/s1 |

InChI 键 |

LSDHKFVHNGZFOG-GWCHSLTQSA-N |

手性 SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O |

同义词 |

adianthifolioside B |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。